molecular formula C12H25ClN2O2 B11780411 tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B11780411
M. Wt: 264.79 g/mol
InChI Key: VDXOVROHRYTYHL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps:

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction.

    Addition of the Aminoethyl Group: The aminoethyl group is added via a substitution reaction.

    Protection with tert-Butyl Group: The tert-butyl group is introduced to protect the amine functionality during subsequent reactions[][1].

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions. The process may include:

  • Use of inert gases like nitrogen or argon to prevent oxidation.
  • Temperature control to ensure optimal reaction rates.
  • Purification steps such as crystallization or distillation to obtain the final product[1][1].

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve bases like sodium hydroxide or acids like hydrochloric acid[][1].

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted piperidine derivatives[][1].

Scientific Research Applications

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Applied in the production of agrochemicals and other industrial chemicals[][1].

Comparison with Similar Compounds

  • tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
  • 4-(2-aminoethyl)piperazine-1-carboxylic acid tert-butyl ester [1][1]
Uniqueness:

Properties

Molecular Formula

C12H25ClN2O2

Molecular Weight

264.79 g/mol

IUPAC Name

tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H24N2O2.ClH/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H

InChI Key

VDXOVROHRYTYHL-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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